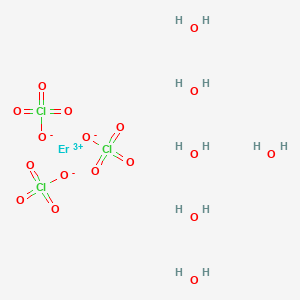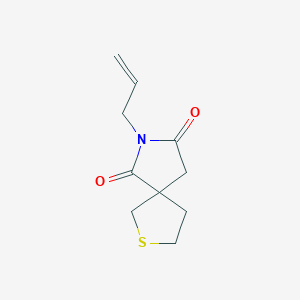
2-Butyl-6-(butylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione
Overview
Description
2-Butyl-6-(butylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione, also known as Fluorol 555, is a fluorescent substrate . It has been used in the preparation of protein nanofibrils (PNFs) functionalized with multiple dyes .
Synthesis Analysis
The compound has been prepared by a combination of mechanochemistry and liquid-phase self-assembly . In one study, it was used along with Fluorescent Brightener 378 (F378) and Nile red (NR) to functionalize protein nanofibrils .Molecular Structure Analysis
The molecular formula of this compound is C20H24N2O2 . The crystal structure of a similar compound, 2-butyl-6-(ethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, has been reported .Chemical Reactions Analysis
In the context of protein nanofibril functionalization, Fluorol 555 acts as an acceptor in a Förster Resonance Energy Transfer (FRET) cascade . F378 acts as the donor with Fluorol 555 as the acceptor. Fluorol 555 in turn acts as the donor and NR as the acceptor .Scientific Research Applications
Antiviral Applications: A study on the crystal structures of brominated derivatives of 4-amino-N-butyl-1,8-naphthalenedicarboximide, which includes compounds related to 2-Butyl-6-(butylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione, suggests potential antiviral applications (Baughman et al., 1995).
Antitumor Agents: Derivatives of isoquinoline-1,3-diones, including structures similar to the compound , have been identified as novel classes of potential antitumor agents, showing potent and selective inhibition of cyclin-dependent kinase 4 (Tsou et al., 2009).
Nonlinear Optical Properties: The synthesis and characterization of derivatives of this compound reveal significant nonlinear optical properties, making them candidates for optical applications (Kumar et al., 2019).
Fluorescent Probes: Certain derivatives of 1H-benz(de)isoquinoline-1,3(2H)-dione have been developed as fluorescent probes for metal ions, indicating their potential in biochemical sensing and imaging (Wei et al., 2021).
Antitumor Activity: Some isoquinoline-1,3-diones have been evaluated for antitumor activity both in vitro and in vivo, demonstrating potential in cancer treatment (Kang et al., 2014).
Anti-inflammatory and Analgesic Activity: Related compounds have shown anti-inflammatory and local analgesic activity in rodent models, suggesting potential pharmaceutical applications (Hall et al., 1990).
Mechanism of Action
Future Directions
The use of 2-Butyl-6-(butylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione in the preparation of protein nanofibrils suggests potential applications in the development of luminescent materials based on biopolymers . Such materials have been applied to a wide variety of research areas including bioimaging, information encoding or encryption, biomimetic actuators, and LEDs .
properties
IUPAC Name |
2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-5-12-21-17-11-10-16-18-14(17)8-7-9-15(18)19(23)22(20(16)24)13-6-4-2/h7-11,21H,3-6,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWHZJXKTHGHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051830 | |
| Record name | Solvent Yellow 43 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
19125-99-6 | |
| Record name | Solvent Yellow 43 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19125-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylamino-N-butyl-1,8-naphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019125996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-butyl-6-(butylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Solvent Yellow 43 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)



